molecular formula C19H18BrN3OS2 B2996957 N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1223945-52-5

N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B2996957
CAS No.: 1223945-52-5
M. Wt: 448.4
InChI Key: SROILZOYSMGDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a unique 1,4-diazaspiro[4.4]nona-1,3-diene core. The molecule features a thiophen-2-yl substituent at position 3 of the diazaspiro ring and a sulfanyl-acetamide bridge linked to a 4-bromophenyl group. The diazaspiro framework imparts rigidity, which may enhance binding specificity in biological targets .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS2/c20-13-5-7-14(8-6-13)21-16(24)12-26-18-17(15-4-3-11-25-15)22-19(23-18)9-1-2-10-19/h3-8,11H,1-2,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROILZOYSMGDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromophenyl group and a thiophenyl moiety connected through a sulfur atom . The diazaspiro framework contributes to its potential biological activity by allowing diverse interactions with biological targets.

Molecular Formula: C21H18BrCl2N3OS
Molecular Weight: 511.27 g/mol
InChIKey: APNNIFCRDJTRGB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of Thiophene Derivatives: Starting from thiophene derivatives, reactions with brominated phenyl compounds are carried out under controlled conditions.
  • Formation of Diazaspiro Framework: The diazaspiro structure is synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction: The final compound is obtained by coupling the thiophenyl and diazaspiro components with acetamide.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity: Compounds containing the diazaspiro framework have shown promise as inhibitors of cancer cell proliferation. For instance, derivatives targeting the RAS protein have been reported to effectively inhibit tumor growth in xenograft models .
  • Antimicrobial Properties: Certain derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation ,
AntimicrobialActivity against bacterial strains
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies and Research Findings

  • Antitumor Efficacy: A study evaluated the antitumor effects of a related diazaspiro compound in an NCI-H1373 xenograft mouse model. Results indicated a dose-dependent reduction in tumor size, highlighting the therapeutic potential of these compounds in oncology .
  • Mechanistic Studies: Investigations into the mechanism of action revealed that similar compounds can interact with key signaling pathways involved in cell proliferation and apoptosis, suggesting a multifaceted approach to cancer treatment .
  • Structure-Activity Relationship (SAR): Research on SAR has shown that modifications to the bromophenyl and thiophenyl groups can significantly influence biological activity, guiding future synthetic efforts towards more potent derivatives .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-(4-fluorophenyl) analogue (C₂₂H₂₁BrFN₃OS, MW 474.4): The fluorine atom introduces stronger electron-withdrawing effects, which could enhance metabolic stability compared to the bromine-substituted target compound .

Modifications to the Diazaspiro Ring

  • 1,4-Diazaspiro[4.5]deca-1,3-diene derivative (C₂₃H₂₄BrN₃OS, MW 470.4): Expanding the spiro ring from [4.4] to [4.5] increases conformational flexibility, possibly affecting binding affinity to rigid enzymatic pockets .

Sulfur-Containing Group Variations

  • Sulfinyl and sulfonyl analogues (e.g., 2-[(4-bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide): Replacing the sulfanyl (thioether) group with sulfinyl/sulfonyl moieties alters oxidation states and electronic properties, influencing reactivity and interactions with cysteine residues in proteins .

Pharmacological Activity

  • Antimycobacterial activity : Simpler analogues like N-(4-bromophenyl)-2-(2-thienyl)acetamide exhibit in vitro antimycobacterial activity, suggesting that the diazaspiro and sulfanyl additions in the target compound may enhance potency or selectivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C₂₁H₂₀BrN₃OS₂* ~486.3 4-Bromophenyl, thiophen-2-yl, diazaspiro[4.4], sulfanyl bridge
N-(4-methylphenyl) analogue C₂₂H₂₂BrN₃OS 456.4 4-Methylphenyl substituent; reduced lipophilicity
N-(4-fluorophenyl)-diazaspiro[4.5] analogue C₂₂H₂₁BrFN₃OS 474.4 Fluorophenyl; expanded spiro ring
Sulfinyl analogue C₁₇H₁₃BrClN₂O₂S₂ 473.8 Sulfinyl group; thiazol ring

*Note: Exact molecular formula of the target compound inferred from structural analogues.

Structural Validation and Computational Analysis

  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining and validating the structures of similar acetamide derivatives, ensuring accurate bond-length and angle data .
  • Bond-length comparisons : For N-(4-bromophenyl)acetamide derivatives, bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chlorophenyl analogues) highlight subtle conformational differences that may influence stability .

Research Implications

The target compound’s structural complexity positions it as a candidate for further pharmacological screening, particularly in antimicrobial and anti-inflammatory contexts. Comparative studies with its analogues underscore the importance of substituent electronegativity, spiro ring size, and sulfur-group chemistry in modulating bioactivity. Future work should prioritize synthesizing the target compound and evaluating its biological profile against validated benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.